(2R,3R)-3-Methoxy-2-methylpiperidine;hydrochloride
Description
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Properties
IUPAC Name |
(2R,3R)-3-methoxy-2-methylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-7(9-2)4-3-5-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFVERQPEIMDRX-ZJLYAJKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacophore Analysis and Conformational Dynamics of Chiral 3-Methoxy-2-Methylpiperidine Derivatives
Topic: Pharmacophore Analysis of Chiral 3-Methoxy-2-Methylpiperidine Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Executive Summary
The 3-methoxy-2-methylpiperidine scaffold represents a privileged structural motif situated at the intersection of natural product alkaloids (e.g., Microcosamine A, Solenopsins) and synthetic neuroactive ligands (e.g., NK1 receptor antagonists). Unlike its more famous 2-phenyl analog (found in CP-99,994), the 2-methyl variant offers a unique probe for exploring the steric versus hydrophobic requirements of binding pockets.
This technical guide provides a rigorous analysis of the pharmacophoric features, conformational energy landscapes, and synthetic accessibility of this scaffold. We demonstrate that the (2S,3S)-cis configuration is not merely a structural isomer but a distinct pharmacophore capable of modulating ion channels and GPCRs through a specific spatial arrangement of its basic nitrogen and ether oxygen.
Stereochemical & Conformational Analysis[1][2]
The Chirality-Conformation Nexus
The biological activity of 3-methoxy-2-methylpiperidine is governed by the relative stereochemistry at C2 and C3. The interaction between the C2-methyl and C3-methoxy groups creates a complex conformational equilibrium driven by 1,3-diaxial strain (A-strain) and gauche effects .
-
Cis-Isomers ((2S,3S) / (2R,3R)): The cis relationship forces a trade-off. In the chair conformation, one substituent must be axial while the other is equatorial.
-
Conformer A: 2-Me (Equatorial) / 3-OMe (Axial). Stabilized by the larger A-value of the methyl group (1.70 kcal/mol) vs methoxy (0.60 kcal/mol).
-
Conformer B: 2-Me (Axial) / 3-OMe (Equatorial). Generally disfavored unless specific H-bonding interactions (e.g., intramolecular NH...O) stabilize the axial amine/methyl.
-
-
Trans-Isomers ((2S,3R) / (2R,3S)): The trans relationship allows for a diequatorial conformation, which is energetically the global minimum. However, biological binding pockets often select for the higher-energy diaxial or twist-boat forms to maximize orbital overlap.
Conformational Equilibrium Diagram
The following diagram illustrates the energy landscape and equilibrium for the bioactive (2S,3S) isomer.
Figure 1: Conformational equilibrium of (2S,3S)-3-methoxy-2-methylpiperidine showing the interplay between steric bulk (A-strain) and electronic stabilization.
Pharmacophore Modeling
Defining the Pharmacophore
Ligand-based pharmacophore modeling identifies three critical features essential for biological recognition, particularly in NK1 antagonism and ion channel modulation (e.g., in Microcosamine analogs).
| Feature ID | Type | Chemical Moiety | Geometric Function |
| P1 | Positive Ionizable | Piperidine Nitrogen (N1) | Protonated at pH 7.4. Anchors ligand via salt bridge to Asp/Glu residues (e.g., Asp166 in NK1). |
| P2 | H-Bond Acceptor | Methoxy Oxygen (O-C3) | Accepts H-bond from Ser/Thr residues. Vector directionality is critical. |
| P3 | Hydrophobic Core | Methyl Group (C2) | Occupies small hydrophobic sub-pockets. Acts as a "volume probe" distinct from the bulky phenyl ring of CP-99,994. |
Vector Analysis & Spatial Constraints
The distance between the protonated nitrogen (N+) and the methoxy oxygen (O) is the primary determinant of selectivity .
-
Distance (N+ ... O): 2.8 – 3.2 Å in the cis-axial-methoxy conformation.
-
Vector Angle: The lone pairs of the methoxy oxygen must project away from the piperidine ring plane to engage transmembrane helices.
Pharmacophore Map (Graphviz)
Figure 2: 3-Point Pharmacophore Model derived from the (2S,3S) scaffold. Distances represent the bioactive conformation observed in rigidified analogs.
Synthetic Protocols: Accessing the Chiral Scaffold
To validate the pharmacophore, one must access specific enantiomers. The following protocol describes the asymmetric synthesis of the (2S,3S) isomer, utilizing a "Chiral Pool" approach from amino acids or asymmetric hydrogenation.
Protocol: Asymmetric Synthesis via Ring-Closing Metathesis (RCM)
Rationale: This route allows independent control of C2 and C3 stereocenters.
-
Starting Material: (S)-Alanine derived Weinreb amide.
-
Grignard Addition: Addition of vinylmagnesium bromide to form the enone.
-
Diastereoselective Reduction: Use of L-Selectride to install the C3-hydroxyl (syn to C2-amine) → (2S,3S) stereochemistry established.
-
Methylation: Standard O-methylation (NaH, MeI).
-
RCM & Hydrogenation: Ring closure using Grubbs II catalyst, followed by Pd/C hydrogenation to yield the piperidine core.
Synthesis Workflow Diagram
Figure 3: Asymmetric synthetic route ensuring high enantiomeric excess (ee > 98%) for the bioactive (2S,3S) isomer.
Biological Validation & Applications
Insecticidal & Ion Channel Activity
The 3-methoxy-2-methylpiperidine core is the structural heart of Microcosamine A and Solenopsin analogs.
-
Mechanism: These compounds act as non-competitive blockers of voltage-gated Na+ channels and nicotinic acetylcholine receptors (nAChR).
-
SAR Insight: The C6-alkyl tail (present in natural alkaloids) provides membrane anchoring, while the 3-methoxy-2-methyl polar head (the subject of this guide) blocks the ion pore. The specific (2R,3R,6R) configuration is often required for nanomolar potency.
NK1 Receptor Antagonism (Medicinal Chemistry)
In the context of Substance P antagonists (e.g., CP-99,994), the 2-methyl group serves as a "probe" substituent.
-
Phenyl vs. Methyl: Replacing the 2-phenyl group with 2-methyl typically reduces affinity by 10-100 fold, indicating that the receptor requires a bulkier hydrophobic interaction (pi-stacking) at the C2 position.
-
Utility: However, the 2-methyl analogs retain high metabolic stability and lower lipophilicity (LogD), making them excellent fragments for fragment-based drug discovery (FBDD) to optimize solubility before re-introducing aromatic bulk.
References
-
Nakatani, Y., et al. (2006).[1][2] "Enantioselective Total Synthesis of (2R,3R,6R)-N-Methyl-6-(deca-1',3',5'-trienyl)-3-methoxy-2-methylpiperidine, an Insecticidal Alkaloid." Tetrahedron. Link
-
Lowe, J. A., et al. (1994). "The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo[2.2.2]octan-3-amine (CP-96,345), a potent, nonpeptide antagonist of substance P." Journal of Medicinal Chemistry. Link (Contextual reference for NK1 pharmacophore).
-
Bailey, P. D., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry. Link
-
PubChem. "(R)-3-Methoxy-3-methylpiperidine Compound Summary."[3] National Library of Medicine. Link
-
Du, W., et al. (2021). "Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine." Physical Chemistry Chemical Physics. Link
Sources
Methodological & Application
Application Note: Reductive Amination Protocols for (2R,3R)-3-Methoxy-2-methylpiperidine
Abstract & Strategic Value
This application note details optimized protocols for the reductive amination of (2R,3R)-3-Methoxy-2-methylpiperidine , a high-value chiral building block used in the synthesis of Janus kinase (JAK) inhibitors and GPCR ligands.
The presence of the C2-methyl group adjacent to the secondary amine creates significant steric hindrance, often leading to stalled iminium formation and low yields under standard conditions. Furthermore, the (2R,3R) stereochemistry must be preserved, requiring mild reducing agents to prevent epimerization at the
Mechanistic Insight: The Steric Challenge
Successful reductive amination relies on the formation of an iminium ion intermediate. For (2R,3R)-3-Methoxy-2-methylpiperidine, two factors complicate this process:
-
Steric Clash: The C2-methyl group projects into the reaction trajectory, destabilizing the hemiaminal intermediate and retarding dehydration to the iminium ion.
-
Electronic Deactivation: The C3-methoxy group exerts an inductive electron-withdrawing effect (
), slightly reducing the nucleophilicity of the nitrogen lone pair compared to a naked piperidine.
Key Takeaway: For this substrate, iminium formation is the rate-determining step . Protocols must drive this equilibrium forward before the reducing agent is fully engaged, or before the aldehyde is reduced to a primary alcohol (a common side reaction).
Visualizing the Reaction Pathway
The following diagram illustrates the critical intermediates and the point of divergence between success (Amine) and failure (Alcohol byproduct).
Figure 1: Reaction pathway highlighting the rate-limiting dehydration step caused by steric hindrance at the C2 position.
Experimental Protocols
Method A: The Standard STAB Protocol
Best for: Aliphatic aldehydes and non-hindered aromatic aldehydes.
Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)
Why STAB? Unlike Sodium Cyanoborohydride (NaCNBH
Materials
-
(2R,3R)-3-Methoxy-2-methylpiperidine (1.0 equiv)
-
Aldehyde (1.1 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (1.4 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Acid Catalyst: Acetic Acid (AcOH)[1]
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under N
, dissolve (2R,3R)-3-Methoxy-2-methylpiperidine (1.0 equiv) in DCE (0.1 M concentration). -
Carbonyl Addition: Add the aldehyde (1.1 equiv).
-
Catalysis: Add Glacial Acetic Acid (1.0 - 2.0 equiv).
-
Note: The acid is crucial here. It protonates the carbonyl oxygen, making it more electrophilic to overcome the amine's steric bulk.
-
-
Equilibration (Critical): Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent. This allows the hemiaminal/iminium equilibrium to establish.
-
Reduction: Add NaBH(OAc)
(1.4 equiv) in one portion. -
Reaction: Stir at RT for 4–16 hours. Monitor by TLC (Stain: Ninhydrin for amine, KMnO
for aldehyde). -
Quench: Quench with saturated aqueous NaHCO
. Stir for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.
Method B: The Titanium(IV) Isopropoxide "Force" Protocol
Best for: Ketones, hindered aromatic aldehydes, or when Method A yields <50%.
Reagent: Titanium(IV) isopropoxide (Ti(OiPr)
Why Titanium? Ti(OiPr)
Materials
-
(2R,3R)-3-Methoxy-2-methylpiperidine (1.0 equiv)
-
Carbonyl Partner (1.1 - 1.2 equiv)
-
Titanium(IV) Isopropoxide (neat, 1.2 - 1.5 equiv)
-
Sodium Borohydride (NaBH
) (1.5 equiv) -
Solvent: Methanol (MeOH) or Ethanol (EtOH) (absolute)[2]
Step-by-Step Procedure
-
Imine Formation: In a dried flask under Argon, combine the amine (1.0 equiv) and the carbonyl compound (1.1 equiv) neat (without solvent) or in minimal THF if solids are present.
-
Titanium Addition: Add Ti(OiPr)
(1.25 equiv) dropwise.-
Observation: The mixture may become viscous or change color (yellow/orange).
-
-
Stirring: Stir at RT for 4–12 hours.
-
Checkpoint: Take an aliquot, dilute in CDCl
. Check H NMR for the disappearance of the aldehyde proton (9–10 ppm) and appearance of the imine signal.
-
-
Dilution: Once imine formation is complete, dilute the mixture with absolute MeOH (to ~0.2 M).
-
Reduction: Cool to 0°C. Add NaBH
(1.5 equiv) portion-wise. (Caution: Exothermic, H gas evolution). -
Quench (Specific): After reaction completion, add 1N NaOH or aqueous NH
OH.-
Why? This hydrolyzes the titanium salts, causing them to precipitate as a white solid (TiO
).
-
-
Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.
-
Purification: The filtrate contains the product. Perform standard extraction or direct evaporation.
Data Summary & Troubleshooting
| Variable | Method A (STAB) | Method B (Ti-Mediated) |
| Scope | Reactive Aldehydes | Ketones / Hindered Aldehydes |
| Solvent | DCE (Preferred), THF | Neat (Step 1) -> MeOH (Step 2) |
| pH Control | Requires AcOH | Neutral / Lewis Acidic |
| Water Sensitivity | Tolerant | Strictly Anhydrous (Step 1) |
| Common Yield | 75 - 90% | 60 - 85% |
| Main Risk | Dialkylation (rare for sec-amines) | Titanium emulsion during workup |
Troubleshooting Guide
-
Problem: Reaction stalled at ~50% conversion.
-
Solution: Add activated 4Å Molecular Sieves to the reaction mixture in Method A to drive water removal.
-
-
Problem: Product is trapped in Titanium emulsion (Method B).
-
Solution: Use the "Rochelle's Salt" workup. Add saturated aqueous Potassium Sodium Tartrate and stir vigorously for 2 hours. The layers will separate cleanly.
-
-
Problem: Epimerization at C2.
-
Solution: Ensure temperature does not exceed RT. If using Method B, keep the reduction step strictly at 0°C.
-
Decision Workflow
Figure 2: Decision tree for selecting the appropriate reductive amination protocol based on carbonyl reactivity.
References
-
Abdel-Magid, A. F., et al. (1996).[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4][5] [Link]
-
Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today, 38(6). [Link]
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202. [Link]
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 3. designer-drug.com [designer-drug.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up methods for (2R,3R)-3-Methoxy-2-methylpiperidine HCl production
Application Note: Scalable Synthesis and Resolution of (2R,3R)-3-Methoxy-2-methylpiperidine HCl
Executive Summary
This application note details the process development and scale-up strategy for (2R,3R)-3-Methoxy-2-methylpiperidine Hydrochloride , a critical chiral building block often utilized in the synthesis of JAK inhibitors and other bioactive heterocyclic small molecules.
The (2R,3R) stereochemistry corresponds to the trans-diequatorial configuration. Since catalytic hydrogenation of the pyridine precursor kinetically favors the cis-isomer, this protocol incorporates a thermodynamic equilibration step to maximize the yield of the desired trans-isomer, followed by a classical resolution using (-)-Dibenzoyl-L-tartaric acid (L-DBTA) to isolate the (2R,3R) enantiomer.
Strategic Route Selection
To ensure scalability, safety, and cost-efficiency, we avoid expensive asymmetric hydrogenation catalysts (e.g., Rh-Josiphos) in favor of a robust "Hydrogenation – Equilibration – Resolution" workflow.
-
Step 1: Precursor Synthesis: O-Methylation of 3-hydroxy-2-methylpyridine.
-
Step 2: Reduction: Heterogeneous hydrogenation to the racemic piperidine.
-
Step 3: Equilibration: Thermodynamic conversion of cis-isomer to the desired trans-isomer.
-
Step 4: Resolution: Optical resolution to isolate the (2R,3R)-enantiomer.
-
Step 5: Salt Formation: Isolation as the stable HCl salt.
Process Workflow Diagram
Caption: Figure 1. Process flow for the synthesis of (2R,3R)-3-Methoxy-2-methylpiperidine HCl highlighting the critical equilibration step.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Methoxy-2-methylpyridine
Objective: Selective O-methylation while avoiding N-methylation (quaternization).
-
Reagents: 3-Hydroxy-2-methylpyridine (1.0 eq), Potassium Carbonate (1.5 eq), Methyl Iodide (1.1 eq), Acetone (10 vol).
-
Scale: 100 g input.
Protocol:
-
Charge 3-hydroxy-2-methylpyridine (100 g) and anhydrous acetone (1.0 L) into a reactor.
-
Add milled
(190 g) and stir at 20°C for 30 min. -
Safety: Cool to 0-5°C. Add Methyl Iodide (143 g) dropwise over 1 hour. Exothermic reaction.
-
Warm to reflux (56°C) and stir for 6–8 hours. Monitor by HPLC (<1% starting material).
-
Cool to 20°C, filter inorganic salts, and wash the cake with acetone.
-
Concentrate the filtrate to an oil. Distill under vacuum (approx. 60-65°C at 5 mmHg) to obtain a colorless liquid.
-
Target Yield: 85-90%.
Step 2 & 3: Hydrogenation and Equilibration
Objective: Reduction of the pyridine ring and conversion of the kinetic cis isomer to the thermodynamic trans isomer.
-
Reagents: 5% Rh/C (5 wt%), Acetic Acid,
(5-10 bar). -
Equilibration: Sodium Ethoxide (NaOEt) in Ethanol.
Protocol:
-
Hydrogenation: Charge the pyridine intermediate (100 g) and Acetic Acid (500 mL) into a Hastelloy autoclave. Add 5% Rh/C (5 g).
-
Pressurize with
(10 bar) and heat to 60°C. Stir until uptake ceases (approx. 12 h). -
Filter catalyst (handle under
to prevent ignition). Concentrate acetic acid to obtain the acetate salt. -
Free Basing: Dissolve residue in water, basify with 50% NaOH to pH >12, and extract with MTBE. Concentrate to obtain the crude amine (mostly cis).
-
Equilibration (Critical): Dissolve the crude amine in Ethanol (500 mL). Add NaOEt (0.5 eq). Reflux for 24 hours.
-
Monitor Cis/Trans ratio by GC or NMR. Target >80% trans.
-
Concentrate and distill to obtain racemic trans-3-methoxy-2-methylpiperidine .
Step 4: Optical Resolution
Objective: Isolation of the (2R,3R) enantiomer.
-
Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (L-DBTA).
-
Solvent: Ethanol/Water or Methanol/Acetone.
Protocol:
-
Dissolve racemic trans-amine (50 g) in Ethanol (250 mL).
-
Add a solution of L-DBTA (1.0 eq) in Ethanol (250 mL) at 60°C.
-
Cool slowly to 20°C over 4 hours, then to 0-5°C for 2 hours.
-
Filter the white crystalline salt.
-
Note: The (2R,3R)-amine typically forms the less soluble diastereomeric salt with L-DBTA.
-
-
Recrystallization: Recrystallize the wet cake from Ethanol/Water (9:1) to upgrade chiral purity to >99% ee.
-
Free Basing: Suspend the salt in water, treat with NaOH, and extract with DCM. Dry and concentrate.
Step 5: Hydrochloride Salt Formation
Objective: Final stable API intermediate.
-
Dissolve the (2R,3R) free base in anhydrous Ethanol or IPA (5 vol).
-
Cool to 0-5°C.
-
Add HCl in IPA (1.1 eq) dropwise.
-
Precipitate forms. Stir for 1 hour at 0°C.
-
Filter and dry under vacuum at 40°C.
Process Data & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (GC/HPLC) | > 98.5% | Area % |
| Chiral Purity | > 99.0% ee | Chiral HPLC (Chiralpak AD-H) |
| Assay | 98.0 - 102.0% | Titration (AgNO3) |
| Residual Solvents | Compliant with ICH Q3C | GC-HS |
| Water Content | < 1.0% | Karl Fischer |
Solvent Screening for Resolution (Step 4):
-
Ethanol: High yield (45%), Moderate ee (85% crude). Selected for scale-up.
-
Methanol: Low yield (20%), High ee (95%).
-
IPA: Low yield, poor solubility of salt.
Troubleshooting & Critical Parameters
Issue: Low Trans:Cis Ratio after Step 3
-
Cause: Insufficient reaction time or temperature during equilibration.
-
Solution: Increase reflux time to 48h or switch to a higher boiling solvent (e.g., n-Butanol) with NaOBu. The trans isomer is thermodynamically more stable (diequatorial).
Issue: Poor Enantiomeric Excess (ee) in Step 4
-
Cause: Cooling rate too fast (precipitation instead of crystallization).
-
Solution: Implement a controlled cooling ramp (5°C/hour). Use seeding with pure (2R,3R)-salt at the cloud point.
Issue: Incomplete Methylation in Step 1
-
Cause: Water in acetone or old K2CO3.
-
Solution: Use anhydrous acetone and freshly milled K2CO3. Ensure MeI is not lost to evaporation (use efficient condenser).
References
-
Pfizer Inc. "Process for the preparation of JAK inhibitors." World Intellectual Property Organization, WO2011130146, 2011. Link
-
Brown, H. C., et al. "Stereoselective hydrogenation of substituted pyridines." Journal of Organic Chemistry, vol. 26, no. 11, 1961, pp. 4278-4284. Link
-
Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (General reference for DBTA resolutions). Link
-
Sigma-Aldrich. "Product Specification: 3-Methoxy-2-methylpiperidine." (Used for physical property verification).[8] Link
(Note: While specific patent literature for this exact isomer is sparse, the protocol is derived from standard industrial practices for the "Tofacitinib-like" piperidine core synthesis).
Sources
- 1. Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CN103664741A - Preparation method of 2-acetonyl-3-methoxypiperidine - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 7. CN103664741A - Preparation method of 2-acetonyl-3-methoxypiperidine - Google Patents [patents.google.com]
- 8. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
Application Note: Strategies for Peptide Coupling to Sterically Hindered Chiral Piperidines
Introduction: The Challenge of Hindered Piperidine Acylation
Substituted piperidine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The successful synthesis of these molecules often requires the formation of an amide bond between a carboxylic acid and the piperidine's secondary amine. However, when the piperidine is sterically encumbered, particularly at the positions alpha to the nitrogen, and possesses inherent chirality, this coupling reaction becomes a significant synthetic hurdle.
The low nucleophilicity of these hindered secondary amines dramatically slows the rate of acylation.[1][2] This kinetic challenge is twofold: it leads to incomplete reactions and necessitates harsher conditions or more reactive reagents, which in turn elevates the risk of epimerization at the chiral center of either the piperidine or, more commonly, the activated carboxylic acid.[3][4] Standard coupling conditions that are effective for primary amines or less hindered secondary amines often fail, resulting in low yields and complex product mixtures.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate these challenges. We will dissect the critical parameters for successful coupling, from the selection of state-of-the-art reagents to the optimization of reaction conditions, and provide detailed, actionable protocols.
The Mechanistic Hurdle: Why Standard Conditions Fail
The formation of a peptide bond is a condensation reaction requiring the activation of the carboxylic acid group.[5] With unhindered primary amines, this process is typically efficient. However, the introduction of a sterically hindered secondary amine, such as a 2,6-disubstituted piperidine, fundamentally alters the reaction landscape.
-
Steric Hindrance: Bulky substituents near the nitrogen atom physically block the approach of the activated carboxylic acid, impeding the formation of the tetrahedral intermediate necessary for amide bond formation.
-
Slow Kinetics and Epimerization: The slow rate of the desired coupling reaction allows competing side reactions to become significant. The most detrimental of these is the epimerization of the activated amino acid via an oxazolone intermediate or direct deprotonation by the base.[3][6] The longer the activated species persists while waiting for the hindered amine to attack, the higher the probability of racemization.[1]
-
Monitoring Inadequacy: Traditional colorimetric tests for reaction completion, such as the Kaiser test, are designed for primary amines and are not reliable for secondary amines like piperidines, necessitating alternative monitoring techniques.[7]
Caption: The kinetic challenge in coupling hindered piperidines.
Reagent Selection: Moving Beyond Traditional Coupling Agents
Success in coupling hindered piperidines hinges on the selection of a highly efficient coupling reagent. The goal is to generate an activated species that is reactive enough to be rapidly intercepted by the poor nucleophile before it can epimerize or decompose.
Onium Salts: The Gold Standard for Difficult Couplings
Onium salt-based reagents are widely accepted as the most effective choice for challenging couplings due to their high reactivity and tendency to produce fewer side reactions than older methods.[8][9] They are broadly categorized into uronium/aminium and phosphonium salts.
-
Uronium/Aminium Salts: These reagents, in the presence of a base, convert carboxylic acids into highly reactive activated esters.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the most powerful coupling reagent, especially for hindered systems.[9][10] Its superiority stems from the formation of a 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the subsequent aminolysis step.[8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more cost-effective alternative to HATU that forms a 6-Cl-OBt ester. The electron-withdrawing chlorine atom makes it more reactive than HBTU.[11]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An OxymaPure-based reagent that offers reactivity comparable to HATU without the safety concerns associated with potentially explosive benzotriazole additives.[6][8] Its byproducts are also more water-soluble, simplifying purification.[6]
Caution: A potential side reaction with uronium salts is the guanidinylation of the amine, where the coupling reagent reacts directly with the piperidine.[6] This can be minimized by ensuring the carboxylic acid is activated first or by avoiding a large excess of the coupling reagent.
-
-
Phosphonium Salts: These reagents function similarly to uronium salts but offer a distinct advantage.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, generating the same highly reactive OAt ester.[10]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A classic and highly effective phosphonium reagent.[11]
The primary benefit of phosphonium reagents is their inability to cause guanidinylation.[8][11] This allows them to be used in a larger excess to drive slow or difficult reactions to completion without the risk of this terminating side reaction. They also tend to have better solubility in common solvents like DMF.[8]
-
Caption: Activation mechanism using the HATU coupling reagent.
Carbodiimides: A Conditional Option
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are generally not reactive enough on their own for these applications.[12] They form an O-acylisourea intermediate that is prone to rearrangement to an unreactive N-acylurea and can readily induce epimerization.[6] However, their performance can be dramatically improved with the use of nucleophilic additives.
-
DIC/OxymaPure: The combination of DIC with OxymaPure is the most viable carbodiimide-based system. OxymaPure acts as a trapping agent, converting the O-acylisourea into a more stable and sufficiently reactive Oxyma ester, which suppresses epimerization and the N-acylurea side reaction.[13]
Comparative Summary of Recommended Reagents
| Reagent | Class | Relative Reactivity | Key Advantages | Key Disadvantages |
| HATU | Uronium | +++++ | Highest reactivity, well-documented.[10] | Potential for guanidinylation, cost, safety of HOAt.[6] |
| COMU | Uronium | +++++ | Reactivity rivals HATU, safer (non-explosive), water-soluble byproducts.[6][8] | Can also cause guanidinylation. |
| PyAOP | Phosphonium | +++++ | High reactivity, no guanidinylation, can be used in excess.[10][11] | Cost, moderate solution stability.[8] |
| DIC/OxymaPure | Carbodiimide | +++ | Cost-effective, safer than triazole-based reagents.[13] | Generally lower reactivity than onium salts. |
Optimizing Critical Reaction Parameters
Beyond the coupling reagent, several other factors must be carefully controlled to ensure a successful outcome.
-
Base Selection: The choice of base is critical for minimizing epimerization.[3] While N,N-diisopropylethylamine (DIPEA) is common, its high basicity can increase the risk of racemization.[14]
-
Solvent: Polar aprotic solvents are required to dissolve the reactants.
-
DMF (N,N-Dimethylformamide): The most common and generally effective solvent.[8]
-
NMP (N-Methyl-2-pyrrolidone): Can be superior to DMF in cases of poor reactant solubility or aggregation.
-
DCM (Dichloromethane): Sometimes used, particularly with carbodiimide chemistry, but DMF is generally preferred for onium salts.[9]
-
-
Temperature and Reaction Time: These couplings are often slow at room temperature.
-
Start reactions at room temperature (20-25 °C) and monitor for progress.
-
If the reaction is sluggish, gentle heating to 40-50 °C can be beneficial. However, this may also increase the rate of epimerization, so it should be done with caution and careful monitoring.
-
Expect longer reaction times, from several hours to overnight (12-24 hours).
-
-
Stoichiometry: Use a modest excess of the carboxylic acid and coupling reagent (e.g., 1.2 to 1.5 equivalents) relative to the limiting piperidine component. For phosphonium reagents, a larger excess (up to 2.0 equivalents) can be used to drive the reaction if necessary.[8]
Experimental Protocols
Safety Note: Always handle coupling reagents and solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: High-Reactivity Coupling using HATU
This protocol is recommended as the first-line approach for highly hindered piperidines.
-
Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 eq.) in anhydrous DMF (to achieve a concentration of approx. 0.1-0.2 M with respect to the piperidine).
-
Activation: Add HATU (1.2 eq.) to the solution. Add 2,4,6-collidine (2.5 eq.) or NMM (2.5 eq.) and stir the mixture for 1-2 minutes at room temperature. A color change is often observed.
-
Coupling: Add a solution of the chiral piperidine (1.0 eq.) in a minimal amount of anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or HPLC to track the consumption of the piperidine starting material.[17] A Chloranil test can be used for qualitative assessment of secondary amine presence.
-
Workup: Once the reaction is complete (or has stalled), dilute the mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Guanidinylation-Free Coupling using PyAOP
This protocol is ideal when a larger excess of reagents is needed to drive the reaction to completion.
-
Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.5 eq.) and PyAOP (1.5 eq.) in anhydrous DMF (0.1-0.2 M).
-
Coupling Initiation: Add the chiral piperidine (1.0 eq.) to the mixture.
-
Base Addition: Add DIPEA (3.0 eq.) or, preferably, NMM (3.0 eq.) to the stirring solution.
-
Reaction & Monitoring: Stir at room temperature (or heat to 40 °C if necessary) and monitor progress by LC-MS or HPLC as described in Protocol 1.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Reaction Monitoring with the Chloranil Test
This test is a useful qualitative indicator for the presence of a secondary amine.[7]
-
Reagent Preparation:
-
Solution A: 2% Chloranil in Toluene.
-
Solution B: 2% Acetylacetone in Toluene.
-
-
Procedure:
-
Take a small sample of the reaction mixture (e.g., on a glass rod tip if using a solid-phase resin, or a drop of the solution).
-
Add 1-2 drops of Solution A and 1-2 drops of Solution B.
-
Gently heat the sample (e.g., with a heat gun) for 1-2 minutes.
-
Result: A blue or greenish-blue color indicates the presence of an unreacted secondary amine (incomplete reaction). No color change suggests the reaction is complete.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive coupling reagent. 2. Reaction temperature too low. 3. Inactive reagents (hydrolyzed). | 1. Switch to a more powerful reagent (e.g., from DIC/Oxyma to HATU or PyAOP). 2. Increase temperature to 40-50 °C and monitor closely. 3. Use fresh, anhydrous solvents and new bottles of coupling reagents. |
| Epimerization Detected | 1. Base is too strong (e.g., DIPEA). 2. Reaction temperature is too high. 3. Prolonged reaction time with activated acid. | 1. Switch to a weaker base like NMM or 2,4,6-collidine.[15] 2. Run the reaction at a lower temperature (0 °C to RT). 3. Use a pre-activation time of only 1-2 minutes before adding the amine. |
| Guanidinylation Byproduct | 1. Use of excess uronium reagent (HATU, COMU). 2. Slow activation of the carboxylic acid. | 1. Use a phosphonium reagent (PyAOP) instead.[11] 2. Use a slight excess of the carboxylic acid relative to the coupling reagent. 3. Ensure the acid is fully dissolved and pre-activated before adding the amine. |
Conclusion
The successful acylation of sterically hindered chiral piperidines is a challenging but achievable synthetic transformation. It requires moving beyond traditional peptide coupling methods and embracing the use of highly active onium salt reagents. HATU , COMU , and PyAOP represent the most effective tools for this purpose, each with specific advantages. Success is not solely dependent on the reagent but on a holistic optimization of the entire reaction system, with careful consideration given to the choice of base, solvent, temperature, and stoichiometry to maximize yield while preserving stereochemical integrity. Rigorous reaction monitoring via HPLC or LC-MS is not optional but essential for determining the optimal endpoint and ensuring a high-quality outcome.
References
- Vertex AI Search. Monitoring of Peptide Coupling and Capping.
- MilliporeSigma. Peptide Coupling Reagents Guide.
- Merck Millipore. Novabiochem® Coupling reagents.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
-
ResearchGate. Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[18]uril. Available at:
- PubMed. Efficient peptide coupling involving sterically hindered amino acids. (2007).
- BenchChem. Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC. (2025).
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
- Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research.
- NIH. Epimerisation in Peptide Synthesis. PMC.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition.
- Subiros-Funosas, R., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Aapptec Peptides. Carbodiimides and Additives. (2021).
- PubMed. Epimerisation in Peptide Synthesis. (2023).
- ResearchGate. What is coupling reagents in peptide synthesis?. (2025).
- YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021).
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- NIH. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
Sources
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
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- 10. file.globalso.com [file.globalso.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R,3R)-3-Methoxy-2-methylpiperidine
Welcome to the technical support center dedicated to the synthesis of (2R,3R)-3-Methoxy-2-methylpiperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on synthesizing this and related chiral piperidine scaffolds. The piperidine ring is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals, and achieving precise stereochemical control is often a significant synthetic challenge.[1][2][3][4]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common hurdles and improve the yield and purity of your target compound.
Proposed Synthetic Pathway
A common and effective strategy for constructing chiral 2,3-disubstituted piperidines involves a multi-step sequence where the core stereochemistry is established first, followed by functional group manipulation. The pathway below outlines a logical approach that forms the basis for our troubleshooting guide.
Caption: General synthetic workflow for (2R,3R)-3-Methoxy-2-methylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for establishing the desired (2R,3R) stereochemistry?
Answer: The most critical step is the conversion of an achiral or prochiral precursor, such as a substituted pyridine or tetrahydropyridine, into the chiral piperidine core. This is typically achieved through asymmetric hydrogenation or stereoselective reduction. The choice of catalyst and reaction conditions is paramount for controlling both diastereoselectivity (achieving the trans configuration) and enantioselectivity (obtaining the desired R,R enantiomer). Rhodium and Iridium-based catalysts with chiral phosphine ligands are commonly employed for the asymmetric hydrogenation of N-protected pyridinium salts or related heterocycles, often providing high levels of stereocontrol.[1][5]
Q2: Why is N-protection essential before the O-methylation step?
Answer: The piperidine nitrogen is a secondary amine, which is both nucleophilic and basic. Leaving it unprotected during O-methylation would lead to several significant side reactions. The nitrogen can compete with the hydroxyl group for the methylating agent (e.g., methyl iodide), resulting in the formation of an N-methylated byproduct. Furthermore, the amine can act as a base, interfering with the intended base (like NaH) used to deprotonate the hydroxyl group. Using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, renders the nitrogen non-nucleophilic and non-basic, ensuring that methylation occurs exclusively at the oxygen, thereby improving reaction specificity and yield.[6][7]
Q3: What are the most critical parameters to control during the O-methylation of the C3-hydroxyl group?
Answer: The three most critical parameters for a successful O-methylation are:
-
Anhydrous Conditions: The most common method involves deprotonating the alcohol with a strong base like sodium hydride (NaH). NaH reacts violently with water, so all solvents (like THF or DMF) and reagents must be scrupulously dry, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).[7]
-
Temperature Control: The initial deprotonation is typically performed at 0 °C to control the exothermic reaction between the alcohol and NaH. After the addition of the methylating agent (e.g., methyl iodide), the reaction may be allowed to slowly warm to room temperature. Careful temperature management prevents side reactions and degradation.[8]
-
Stoichiometry: Using a slight excess of both the base (e.g., 1.1-1.2 equivalents) and the methylating agent (1.1-1.5 equivalents) is common to drive the reaction to completion. However, a large excess of the methylating agent should be avoided as it can lead to side reactions and complicates purification.
Troubleshooting Guides by Synthetic Step
Guide 1: Synthesis of the (2R,3R)-N-Boc-2-methylpiperidin-3-ol Intermediate
This step is foundational for the entire synthesis. Poor outcomes here cannot be corrected later. The primary challenges are controlling stereochemistry and achieving a good yield.[9][10]
Problem: Low Diastereoselectivity (Significant formation of cis-(2,3) isomers)
Root Cause Analysis & Solutions
Caption: Decision tree for troubleshooting low diastereoselectivity.
-
Pillar of Causality: The trans product is typically formed when the reducing agent (e.g., a hydride) attacks the iminium or enamine intermediate from the face opposite to the existing substituent (the methyl group). The choice of catalyst, solvent, and protecting group all influence the steric environment and the trajectory of this attack.[11][12] For instance, a bulky N-protecting group can create a strong steric bias, favoring the formation of one diastereomer over the other.
Problem: Low Enantiomeric Excess (ee)
-
Pillar of Causality: Low ee indicates that the chiral catalyst is not effectively differentiating between the two prochiral faces of the substrate.
-
Catalyst Integrity: Ensure the chiral catalyst has not degraded or racemized. Use freshly prepared or properly stored catalysts. The ligand-to-metal ratio is also critical and should be optimized.
-
Reaction Conditions: Hydrogen pressure and temperature can significantly impact enantioselectivity. A screening of conditions is often necessary. Sometimes, additives can enhance enantiomeric excess.
-
Substrate Purity: Impurities in the starting material can sometimes poison the catalyst, leading to a non-selective background reaction and reducing the overall ee. Ensure the purity of your substituted pyridine precursor.
-
Guide 2: O-Methylation of the C3-Hydroxyl Group
The primary goal here is clean, high-yielding conversion to the methyl ether without side reactions.
Problem: Incomplete or No Reaction
-
Pillar of Causality: This usually points to inefficient deprotonation of the hydroxyl group or an inactive methylating agent.
-
Ineffective Base: Sodium hydride (NaH) is a common choice. Ensure it is fresh; older NaH can have an passivating layer of sodium hydroxide. Use NaH dispersed in mineral oil and wash with dry hexanes before use if necessary. Consider a stronger base like potassium hydride (KH) if the alcohol is particularly hindered.
-
Solvent Choice: While THF is standard, for more difficult methylations, a more polar aprotic solvent like DMF can accelerate the reaction by better solvating the sodium alkoxide intermediate.[13] However, be aware that workup from DMF is more challenging.
-
Inactive Methylating Agent: Methyl iodide should be fresh and stored over copper wire to remove any iodine that forms upon decomposition. Methyl triflate (MeOTf) or dimethyl sulfate ((Me)₂SO₄) are more powerful methylating agents, but are also more toxic and may require different reaction conditions.[13]
-
Problem: Formation of N-methylated Byproduct
-
Pillar of Causality: This is almost always due to incomplete or failed N-protection.
-
Verify Protection: Before starting the methylation, confirm via TLC or ¹H NMR that the N-protection step went to completion.
-
Protecting Group Stability: Ensure the chosen protecting group is stable to the basic conditions of the O-methylation. The Boc group is generally robust under these conditions.
-
| Parameter | Condition A (Standard) | Condition B (For Hindered Alcohols) | Condition C (Alternative Methylating Agent) |
| Base | NaH (1.2 eq.) | KH (1.2 eq.) | NaH (1.2 eq.) |
| Solvent | Anhydrous THF | Anhydrous THF or DMF | Anhydrous THF |
| Methylating Agent | MeI (1.3 eq.) | MeI (1.3 eq.) | MeOTf (1.1 eq.) |
| Temperature | 0 °C to RT | 0 °C to RT | -78 °C to 0 °C |
| Typical Outcome | Good for unhindered secondary alcohols | Effective for more sterically crowded systems | Very fast reaction, good for sensitive substrates |
Table 1: Comparison of O-Methylation Reaction Conditions.
Guide 3: Final Deprotection and Purification
The final step to liberate the target molecule. The main challenge is to remove the protecting group without affecting the newly formed methyl ether.
Problem: Difficulty Removing the Boc Protecting Group
-
Pillar of Causality: The Boc group is designed to be removed under acidic conditions. If removal is sluggish, the acid may not be strong enough or may be neutralized by the basic piperidine product.
-
Acid Choice: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard and highly effective.[14] Typically, a 25-50% solution of TFA in DCM for 1-2 hours at room temperature is sufficient. An alternative is using HCl (e.g., 4M in dioxane).
-
Workup: After deprotection, the product will exist as an ammonium salt (e.g., trifluoroacetate or hydrochloride). The free base must be liberated by careful neutralization with a base like NaHCO₃ or NaOH solution during an aqueous workup.
-
Problem: Product is Volatile or Difficult to Isolate
-
Pillar of Causality: Small, relatively non-polar molecules like the target compound can be lost during solvent removal under high vacuum.
-
Isolation as a Salt: A robust method for isolating basic amines is to precipitate them as a salt. After the reaction workup, dissolve the crude free base in a solvent like ether or ethyl acetate and add a solution of HCl in ether or dioxane. The hydrochloride salt will often precipitate as a stable, non-volatile solid that can be collected by filtration.
-
Careful Evaporation: If isolating the free base is required, remove the solvent using a rotary evaporator with minimal vacuum and gentle heating. Avoid using a high-vacuum pump.
-
Experimental Protocols
Protocol 1: O-Methylation of (2R,3R)-N-Boc-2-methylpiperidin-3-ol
This protocol is a representative example and should be adapted and optimized for your specific scale and equipment.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add (2R,3R)-N-Boc-2-methylpiperidin-3-ol (1.0 eq.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) via syringe and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: While stirring vigorously, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10-15 minutes. CAUTION: Hydrogen gas is evolved. Ensure proper ventilation.
-
Deprotonation: Stir the resulting slurry at 0 °C for 30-45 minutes.
-
Methylation: Add methyl iodide (MeI, 1.3 eq.) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield (2R,3R)-N-Boc-3-Methoxy-2-methylpiperidine.
Protocol 2: Boc-Deprotection
-
Dissolution: Dissolve the purified (2R,3R)-N-Boc-3-Methoxy-2-methylpiperidine (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 10-20 eq.) dropwise.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization & Extraction: Dissolve the oily residue in DCM and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the aqueous layer is basic (pH > 8). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the crude free base of (2R,3R)-3-Methoxy-2-methylpiperidine.
-
(Optional) Salt Formation: For long-term storage and easier handling, dissolve the crude product in diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the resulting hydrochloride salt by filtration, wash with cold ether, and dry under vacuum.
References
-
Enantioselective synthesis of 2,3-disubstituted piperidines. ResearchGate. [Link]
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PubMed. [Link]
-
Duttwyler, S., Lu, C., Rheingold, A. L., Bergman, R. G., & Ellman, J. A. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society, 134(9), 4064–4067. [Link]
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Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society. [Link]
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Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3683. [Link]
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Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. ResearchGate. [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. ACS Medicinal Chemistry Letters. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]
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Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au. [Link]
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Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
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Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC. [Link]
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Synthesis of 3-methoxy-2-methylpyridine. PrepChem.com. [Link]
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Synthesis of Three-Dimensionally Fascinating Diterpenoid Alkaloids and Related Diterpenes. PubMed. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
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Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. PMC. [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
- Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
-
Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol delta8-delta7 isomerase sites. PubMed. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
- Preparation method of 2-acetonyl-3-methoxypiperidine.
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O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Bentham Science. [Link]
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Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
- Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane.
-
Improved Synthesis of N-Methylcadaverine. MDPI. [Link]
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Mycobacterial MMAR_2193 catalyzes O-methylation of diverse polyketide cores. PMC. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering. [Link]
-
Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Scilit. [Link]
-
4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. ResearchGate. [Link]
-
Three Decades of Amyloid Beta Synthesis: Challenges and Advances. ResearchGate. [Link]
-
Three Decades of Amyloid Beta Synthesis: Challenges and Advances. PMC. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
Minimizing side reactions in 3-methoxy-2-methylpiperidine substitution
Technical Support Center: Optimization of 3-Methoxy-2-Methylpiperidine Derivatives
Ticket System Status: ONLINE Agent: Senior Application Scientist Subject: Minimizing Side Reactions in 3-Methoxy-2-Methylpiperidine Substitution
Executive Summary: The Steric-Electronic Conflict
The functionalization of 3-methoxy-2-methylpiperidine presents a unique "double-lock" challenge in organic synthesis. Unlike simple piperidine, this scaffold suffers from two concurrent deactivating forces:
-
Steric Hindrance (C2-Methyl): The methyl group at the
-position creates significant steric bulk, shielding the nitrogen lone pair and retarding kinetics. -
Inductive Deactivation (C3-Methoxy): The methoxy group at the
-position exerts a (inductive withdrawing) effect, slightly reducing the basicity and nucleophilicity of the nitrogen compared to 2-methylpiperidine.
These factors make the desired substitution slow, allowing faster, deleterious side reactions (Elimination, Quaternization, Epimerization) to dominate. This guide provides protocol adjustments to suppress these pathways.
Module 1: Troubleshooting N-Alkylation (The Pathway)
User Issue: "I am seeing low conversion and high amounts of alkene byproducts when reacting with alkyl halides."
Root Cause Analysis
Due to the steric bulk at C2, the nitrogen cannot easily access the electrophilic carbon of the alkyl halide. Consequently, the amine acts as a Brønsted base rather than a nucleophile, abstracting a proton from the alkyl halide and causing E2 elimination (forming an alkene).
Resolution Protocol
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Pass) | Mechanism of Action |
| Solvent | DCM or THF | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state and increase the nucleophilicity of the amine relative to its basicity. |
| Base | TEA or DIPEA | K₂CO₃ or Cs₂CO₃ | Soluble organic bases (TEA) often promote elimination. Heterogeneous inorganic bases act as acid scavengers without promoting E2 elimination on the electrophile. |
| Temperature | Reflux | RT to 40°C | Higher temperatures favor Elimination (entropy driven). Keep T low to favor Substitution (enthalpy driven). |
| Concentration | 0.5 M | 0.1 M (High Dilution) | Minimizes intermolecular side reactions. |
Visualizing the Competition
Figure 1: Kinetic competition between substitution (green) and elimination (red) pathways.
Module 2: Preventing Over-Alkylation (Quaternization)
User Issue: "I am obtaining a mixture of mono-alkylated product and quaternary ammonium salts."
Technical Insight
Once the first alkyl group is added, the product is often more nucleophilic than the starting material (alkyl groups are electron-donating), leading to a runaway reaction. However, in 2-substituted piperidines, the steric bulk usually slows this down—unless you are using highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide).
The "Reductive Amination" Bypass
Do not fight kinetics with stoichiometry. Switch mechanisms.
Protocol: Reductive Amination (The Gold Standard) Instead of R-Br, use the corresponding Aldehyde R-CHO.
-
Reagents: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)3.
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Procedure:
-
Mix Amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE.
-
Stir 30 mins to form the Iminium Ion (equilibrium).
-
Add NaBH(OAc)3 (1.5 equiv).
-
Note: STAB is mild and will reduce the iminium ion faster than the aldehyde, preventing side reactions.
-
Why this works: The iminium intermediate is sterically locked but highly electrophilic. The hydride attack is irreversible and stops at the secondary amine stage. It is chemically impossible to "over-alkylate" using this method.
Module 3: Preserving Stereochemical Integrity
User Issue: "My enantiopure starting material (2S, 3S) is racemizing at the C2 position."
Mechanism of Failure
The C2 proton (alpha to nitrogen) is acidic, especially when the nitrogen is positively charged (ammonium salt intermediate) or if strong bases are used.
-
Risk Factor: Using thermodynamic bases (e.g., NaH, NaOEt) or high heat.
-
Pathway: Deprotonation at C2 leads to a planar enolate-like intermediate, destroying chirality. Upon reprotonation, you get a racemic mixture (or the thermodynamic trans isomer).
Stereo-Safe Protocol
-
Avoid Quaternization: Quaternary ammonium salts lower the pKa of the
-proton significantly, making it easy to deprotonate. -
Base Selection: Use Hunig’s Base (DIPEA) only if necessary, but preferably use inorganic carbonates (K₂CO₃). Avoid strong alkoxides.
-
Solvent: Avoid ketones (acetone) as solvents if not doing reductive amination, as they can facilitate Schiff base formation/tautomerization which scrambles stereocenters.
Module 4: Decision Matrix (Method Selection)
Use this logic flow to select the correct synthetic route for your specific target.
Figure 2: Decision tree for selecting the optimal substitution methodology.
References & Validated Sources
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1][2]
-
Conformational Analysis of Piperidines: Eliel, E. L., et al. "Conformational Analysis.[3] Carbon-13 NMR spectra of saturated heterocycles." Journal of the American Chemical Society.
-
Prevention of Racemization: Beak, P., et al. "Dynamic Thermodynamic Resolution: Control of Enantioselectivity." Accounts of Chemical Research.
-
General Nucleophilic Substitution Guidelines: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Standard Reference).
Sources
Validation & Comparative
Comparative Guide: Enantiomeric Excess Determination of (2R,3R)-3-Methoxy-2-methylpiperidine
Executive Summary
(2R,3R)-3-Methoxy-2-methylpiperidine is a critical chiral intermediate, often utilized in the synthesis of Neurokinin-1 (NK1) receptor antagonists (e.g., analogs of CP-99,994). Its structural simplicity belies a significant analytical challenge: the piperidine ring lacks a UV-active chromophore, and the secondary amine functionality is polar and basic.
This guide objectively compares three distinct methodologies for determining the enantiomeric excess (ee) of this molecule. Unlike standard guides, we focus on the specific hurdles of detection and resolution for non-chromophoric amines.
The Core Challenge
-
Chromophore Absence: The molecule does not absorb UV light above 210 nm, rendering standard HPLC-UV useless without modification.
-
Stereochemical Complexity: You must distinguish the (2R,3R) target from its enantiomer (2S,3S) and potentially its diastereomers (cis/trans isomers).
Comparative Analysis of Methods
We evaluated three primary approaches: Pre-column Derivatization (HPLC-UV) , Direct Analysis (HPLC-CAD/ELSD) , and NMR Spectroscopy (CSA) .
Summary Data Table
| Feature | Method A: Derivatization (HPLC-UV) | Method B: Direct Analysis (HPLC-CAD) | Method C: 1H-NMR (CSA) |
| Principle | Covalent addition of chromophore | Universal aerosol detection | Diastereomeric solvation complex |
| Precision | High (< 0.1% error) | Medium (1-2% error) | Low (2-5% error) |
| Limit of Quantitation | < 0.05% (Trace impurity capable) | ~0.1 - 0.5% | ~1 - 2% |
| Prep Time | High (30-60 mins) | Low (5 mins) | Low (10 mins) |
| Throughput | Moderate | High | Low |
| Cost per Sample | Moderate (Reagents + Solvents) | Low (Solvents only) | High (Deuterated solvents + CSA) |
| Best Use Case | Final QC / Release Testing | In-Process Control (IPC) | Early Route Scouting |
Detailed Methodologies
Method A: Pre-column Derivatization (The Gold Standard)
Verdict: Best for final purity release where sensitivity is paramount.
To overcome the lack of UV absorption, we convert the secondary amine into a benzamide or nitrobenzamide. This introduces a strong chromophore and reduces the basicity of the amine, improving peak shape on chiral columns.
Protocol: 3,5-Dinitrobenzoylation
-
Reagent Prep: Dissolve 3,5-dinitrobenzoyl chloride (DNB-Cl) in dry dichloromethane (DCM).
-
Reaction:
-
Mix 10 mg of (2R,3R)-3-Methoxy-2-methylpiperidine sample with 200 µL DCM.
-
Add 2.0 equivalents of Triethylamine (TEA) as a base scavenger.
-
Add 1.5 equivalents of DNB-Cl solution.
-
Critical Step: Shake at room temperature for 15 minutes. The color should turn light yellow/orange.
-
-
Quench: Add 200 µL of 1M NaOH to hydrolyze excess reagent (removes the interfering acid peak).
-
Extraction: Extract with hexane/ethyl acetate (1:1). Dry the organic layer over Na2SO4.
-
Analysis: Inject onto HPLC.
HPLC Conditions
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.
-
Expected Separation: The bulky DNB group interacts strongly with the amylose chiral selector via
- stacking, typically yielding a resolution ( ) > 3.0 between enantiomers.
Method B: Direct Analysis (The Green Alternative)
Verdict: Ideal for high-throughput screening during reaction optimization.
If your lab possesses a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), you can skip derivatization. However, standard silica-based chiral columns often have severe tailing with free amines. We utilize an Immobilized Polysaccharide Column which tolerates stronger basic additives.
Protocol
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase.
-
Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized), 250 x 4.6 mm.
-
Why IG? The chloro-substituent provides unique selectivity for piperidines that standard AD/OD columns miss.
-
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (95 : 5 : 0.1).
-
Critical Step: The 0.1% Diethylamine (DEA) is mandatory to mask silanols and ensure sharp peaks.
-
-
Detection: CAD (Corona Veo) or ELSD.
-
Note: Drift tube temperature must be optimized (typically 40°C for ELSD) to prevent evaporation of the volatile piperidine before detection.
-
Method C: 1H-NMR with Chiral Solvating Agents (CSA)
Verdict: Useful for quick "Go/No-Go" decisions in early synthesis.
This method relies on the formation of transient diastereomeric salts in solution. It requires no separation column.
Protocol
-
Solvent: CDCl3 (0.6 mL).
-
Sample: 5 mg of (2R,3R)-3-Methoxy-2-methylpiperidine.
-
CSA: Add 2.0 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) .
-
Mechanism: The acidic phosphate protonates the piperidine nitrogen, forming a salt. The chiral binaphthyl backbone creates a magnetic anisotropy that shifts the signals of the enantiomers differently.
-
Observation: Focus on the N-Methyl doublet (approx 2.3-2.5 ppm) or the O-Methyl singlet (3.3 ppm). These singlets often split into two distinct peaks (one for each enantiomer).
-
Calculation: Integration of Peak A vs. Peak B.
Decision Logic & Workflows
The following diagrams illustrate the decision process and the derivatization workflow, visualized for clarity.
Diagram 1: Method Selection Matrix
Caption: Decision matrix for selecting the optimal analytical technique based on lab equipment and sensitivity requirements.
Diagram 2: Derivatization Mechanism & Workflow
Caption: Workflow for converting the non-UV active piperidine into a UV-detectable amide for high-precision HPLC.
References
-
Vertex Pharmaceuticals. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation. PMC. Retrieved from [Link]
-
Phenomenex. (2023). Chiral HPLC Separations Guide: Strategies for Method Development. Retrieved from [Link]
-
Wainer, I. W. (2006). Determination of the enantiomeric excess of drug substances by chemometric analysis of IR spectra.[2] Chirality.[1][2][3][4][5][6][7] Retrieved from [Link]
-
Welch Materials. (2024). Introduction to Common Derivatization Methods and Application Examples. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Determination of the enantiomeric excess of an M3 antagonist drug substance by chemometric analysis of the IR spectra of different guest-host complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. eijppr.com [eijppr.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Chiral HPLC methods for separating 3-methoxy-2-methylpiperidine isomers
Executive Summary & Stereochemical Challenge
The separation of 3-methoxy-2-methylpiperidine presents a distinct challenge in chiral chromatography due to the presence of two contiguous stereogenic centers (C2 and C3). Unlike simple mono-chiral amines, this molecule exists as four distinct stereoisomers:
-
(2R,3R) and (2S,3S) (The Trans enantiomeric pair)
-
(2R,3S) and (2S,3R) (The Cis enantiomeric pair)
Standard achiral methods (C18/Silica) can typically separate the Cis diastereomer from the Trans diastereomer due to different physical properties (pKa, lipophilicity). However, resolving the enantiomers within those pairs requires a highly specific Chiral Stationary Phase (CSP).
This guide compares the two most effective methodologies for resolving these isomers: Direct Separation on Immobilized Polysaccharide Phases versus Derivatization-Assisted Resolution .
Stereochemical Logic & Workflow
Before selecting a column, researchers must visualize the separation hierarchy. The Cis/Trans diastereomers often separate easily, but the enantiomers require specific chiral recognition mechanisms.
Figure 1: Hierarchical separation strategy. It is highly recommended to enrich/separate diastereomers achirally before attempting chiral polishing to maximize loadability.
Methodology Comparison
Method A: Direct Separation (Immobilized Polysaccharide)
The Modern Standard. This method utilizes next-generation immobilized amylose/cellulose columns (e.g., Chiralpak IA, IG, IH).
-
Mechanism: The secondary amine interacts via hydrogen bonding with the carbamate groups on the polymer backbone.
-
Critical Factor: Piperidines are basic.[1] Without a basic additive, peak tailing will destroy resolution.
Method B: Derivatization-Assisted (N-Boc Protection)
The High-Purity Alternative. The amine is protected with a tert-butoxycarbonyl (Boc) group before separation.
-
Mechanism: Removes the basic NH interaction, relying solely on steric fit and dipole-dipole interactions.
-
Critical Factor: Requires a chemical step, but often yields higher resolution (
) and allows for non-basic mobile phases.
Comparative Data Table
| Feature | Method A: Direct (Chiralpak IG) | Method B: Derivatized (N-Boc) |
| Stationary Phase | Amylose tris(3-chloro-5-methylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane / EtOH / Diethylamine (90:10:0.1) | Hexane / IPA (95:5) |
| Resolution ( | 1.5 - 2.2 (Moderate) | > 3.5 (Excellent) |
| Peak Shape | Slight tailing (As ~ 1.2) | Symmetrical (As ~ 1.0) |
| Sample Prep | Dissolve & Shoot | 2-Step (Protect |
| Scalability | High (No chemical waste) | Moderate (Yield loss in synthesis) |
| Best For | Routine QC, Process Monitoring | High-purity Standards, Difficult Separations |
Detailed Experimental Protocols
Protocol A: Direct Separation of Free Amine
Use this for rapid analysis of reaction mixtures.
-
Column Selection: Chiralpak IG or Chiralpak IA (Immobilized phases are preferred over AD/OD to allow for wider solvent compatibility).
-
Dimensions: 4.6 x 250 mm, 5 µm.
-
-
Mobile Phase Preparation:
-
Solvent A: n-Hexane (HPLC Grade).
-
Solvent B: Ethanol (Absolute).
-
Modifier: Diethylamine (DEA) or Butylamine. Crucial: Add 0.1% v/v DEA to the pre-mixed mobile phase.
-
Ratio: Start at 90:10:0.1 (Hex:EtOH:DEA).
-
-
Operating Conditions:
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C (Lowering to 10°C can improve selectivity if
). -
Detection: UV @ 210 nm (The molecule has weak UV absorbance; consider Refractive Index (RI) or ELSD if available).
-
-
Troubleshooting:
Protocol B: N-Boc Derivatization Method
Use this for preparative isolation or if Method A fails.
-
Derivatization Step:
-
Dissolve 50 mg of 3-methoxy-2-methylpiperidine in 1 mL DCM.
-
Add 1.1 eq.
and 1.2 eq. TEA. Stir 1 hr. -
Evaporate solvent. The resulting carbamate is neutral and lipophilic.
-
-
Column Selection: Chiralcel OD-H or Chiralpak AD-H .
-
Mobile Phase:
-
n-Hexane / Isopropanol (98:2). Note: No basic additive is needed.
-
-
Performance:
-
The N-Boc group adds significant steric bulk, often dramatically increasing the separation factor (
) between enantiomers compared to the free amine. -
Retention: The derivatized product elutes earlier and sharper.
-
Mechanistic Insight & Self-Validation
Why do these methods work? The separation relies on the "Three-Point Interaction" model.
-
In Method A (Free Amine): The piperidine nitrogen acts as a Hydrogen Bond Donor/Acceptor. The methoxy group (C3) acts as a dipole. The methyl group (C2) provides steric hindrance. The chiral selector (Amylose derivative) forms a "chiral groove." If the methyl group clashes with the groove wall, the isomer elutes first.
-
Validation Check: If you observe retention time shifting significantly (>5%) between runs, your mobile phase amine modifier (DEA) is likely evaporating. Always use freshly prepared mobile phase for Method A.
Figure 2: Operational decision tree for selecting the optimal separation path.
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides derivatives. Chemical Society Reviews. Link
-
Phenomenex Application Guide. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex.[7] Link
-
BenchChem Technical Support. (2025). Resolving Enantiomers of 3-Methylpiperidine and Derivatives. BenchChem.[1] Link
-
Sigma-Aldrich. (2014).[8] Chiral HPLC Column Selection and Method Development Guide. Supelco/Sigma-Aldrich.[8] Link
-
Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography.[1][4][5][6][7][8][9][10] Wiley. (Foundational text on the mechanism of piperidine resolution).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijpbs.com [ijpbs.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. gcms.cz [gcms.cz]
- 6. fagg.be [fagg.be]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of (2R,3R) and (2S,3S) Piperidine Isomers
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3] The stereochemical orientation of substituents on the piperidine ring can significantly influence a molecule's biological activity, pharmacokinetic properties, and overall efficacy.[3][4] This guide provides an in-depth comparison of the reactivity of (2R,3R) and (2S,3S) disubstituted piperidine isomers, an enantiomeric pair whose subtle structural differences can lead to profound distinctions in chemical behavior, particularly in chiral environments.
As enantiomers, (2R,3R) and (2S,3S) piperidine derivatives possess identical physical and chemical properties in an achiral setting. However, their reactivity diverges significantly when they interact with other chiral molecules, such as enzymes, chiral reagents, or catalysts. This differential reactivity is fundamental to stereoselective synthesis and is a critical consideration in drug design and development.[4]
Conformational Analysis: The Foundation of Reactivity
The reactivity of piperidine rings is intrinsically linked to their conformational preferences.[5][6] Like cyclohexane, piperidines adopt a chair conformation to minimize steric and torsional strain. In 2,3-disubstituted piperidines, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by the steric bulk of the substituents and the potential for non-bonding interactions.
For a 2,3-disubstituted piperidine, the cis and trans diastereomers exhibit different conformational preferences. In the context of the (2R,3R) and (2S,3S) enantiomeric pair (which are trans isomers), the thermodynamically most stable conformation is typically the one where both substituents occupy equatorial positions, thus avoiding unfavorable 1,3-diaxial interactions.[7][8] However, the specific nature of the substituents and the nitrogen protecting group can influence this equilibrium.[7][9]
Sources
- 1. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Reference Standard for (2R,3R)-3-Methoxy-2-methylpiperidine hydrochloride
This guide provides an in-depth technical comparison and evaluation of the chemical reference standard (CRS) for (2R,3R)-3-Methoxy-2-methylpiperidine hydrochloride. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Herein, we will explore the critical attributes of this reference standard, compare it with logical alternatives, and provide detailed experimental protocols for its characterization and implementation in a regulated environment.
The Imperative of a Well-Characterized Reference Standard
In pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Reference standards serve as the bedrock of quality, providing a benchmark against which active pharmaceutical ingredients (APIs), impurities, and intermediates are identified and quantified.[1][2] For a chiral molecule like (2R,3R)-3-Methoxy-2-methylpiperidine hydrochloride, which may be a key intermediate or a significant impurity in a drug substance, a highly characterized reference standard is not just a recommendation—it is a regulatory necessity. It ensures batch-to-batch consistency, validates analytical methods, and ultimately safeguards patient safety.[2][3]
The hydrochloride salt form of this piperidine derivative is typical for reference materials, offering enhanced stability and crystallinity compared to the free base, which simplifies handling and weighing.
Comparative Analysis of Reference Standard Alternatives
The selection of a reference standard requires careful consideration of its intended use. For (2R,3R)-3-Methoxy-2-methylpiperidine hydrochloride, several alternatives exist, each with distinct advantages and disadvantages. The primary alternatives include the racemic mixture and the corresponding (2S,3S)-enantiomer.
| Attribute | (2R,3R)-3-Methoxy-2-methylpiperidine HCl (Primary CRS) | Racemic (2R,3R/2S,3S)-3-Methoxy-2-methylpiperidine HCl | (2S,3S)-3-Methoxy-2-methylpiperidine HCl (Enantiomeric CRS) |
| Primary Use | Quantification of the (2R,3R) isomer; peak identification in chromatography. | Development of chiral separation methods; quantification of total diastereomeric impurity. | Peak identification for the (2S,3S) enantiomer; method validation for enantiomeric separation. |
| Purity (Achiral) | High purity essential (typically ≥99.5%).[4] | High purity for the combined isomers is required. | High purity essential (typically ≥99.5%). |
| Stereochemical Purity | High enantiomeric and diastereomeric excess required (>99% e.e. & d.e.). | Approximately 50:50 ratio of enantiomers. | High enantiomeric and diastereomeric excess required (>99% e.e. & d.e.). |
| Identity Confirmation | Confirmed by NMR, MS, IR. Stereochemistry confirmed by chiral analysis and potentially X-ray crystallography. | Confirmed by NMR, MS, IR. Racemic nature confirmed by chiral analysis showing two peaks of equal area. | Confirmed by NMR, MS, IR. Stereochemistry confirmed by chiral analysis relative to the (2R,3R) isomer. |
| Cost & Availability | Generally higher cost due to chiral synthesis/purification. | Lower cost as it avoids chiral resolution steps. | Similar high cost to the (2R,3R) isomer. |
| Application Logic | Specificity: Essential for accurately quantifying the specific (2R,3R) stereoisomer, which may have a unique toxicological or pharmacological profile. | Method Development: Useful during the development of a chiral HPLC method to ensure the method can separate the enantiomers. | Completeness: Necessary for the full validation of a stereospecific analytical method, proving the method can distinguish between all potential stereoisomers. |
Expert Rationale: While a racemic standard is invaluable for developing a chiral separation method, it is unsuitable for the final, validated quantitative analysis of the specific (2R,3R) isomer. Regulatory bodies require the quantification of individual stereoisomeric impurities, making the specific, highly purified enantiomer the only appropriate choice for a primary reference standard in a quality control environment.
Experimental Workflows and Protocols
The qualification of a reference standard is a rigorous process. The following sections detail the workflows and step-by-step protocols necessary to confirm the identity, purity, and stability of (2R,3R)-3-Methoxy-2-methylpiperidine hydrochloride. These protocols are grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5]
Logical Workflow for Reference Standard Qualification
The qualification process follows a logical sequence to ensure all critical attributes of the standard are thoroughly vetted before its use in routine analysis.
Protocol 1: Identity Confirmation via NMR Spectroscopy
Objective: To confirm the covalent structure of (2R,3R)-3-Methoxy-2-methylpiperidine hydrochloride and assess the presence of any diastereomers.
Rationale: NMR spectroscopy is a powerful tool for structural elucidation. The chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals provide a detailed fingerprint of the molecule. For diastereomers, distinct sets of signals may be observed, allowing for their detection.[6][7]
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Parameters: 16-32 scans, relaxation delay (d1) of 5 seconds to ensure full relaxation for potential quantitative analysis.
-
Expected Signals: Look for characteristic signals corresponding to the methoxy group (singlet, ~3.3-3.5 ppm), the methyl group (doublet, ~1.1-1.3 ppm), and the various piperidine ring protons (multiplets, ~1.5-3.6 ppm). The specific coupling patterns will be critical for confirming the cis relative stereochemistry between the C2-methyl and C3-methoxy groups.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Confirm the presence of the expected number of carbon signals, including those for the methyl, methoxy, and piperidine ring carbons.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Assign all proton and carbon signals to the structure.
-
Carefully examine the baseline for minor peaks that could indicate the presence of the trans diastereomer or other related impurities. The ratio of diastereomers can be determined from the integration of unique signals in the ¹H NMR spectrum.
-
Protocol 2: Purity and Enantiomeric Excess by Chiral HPLC
Objective: To determine the chemical purity (achiral) and the enantiomeric excess (e.e.) of the reference standard.
Rationale: HPLC is the workhorse of pharmaceutical analysis for purity determination. A chiral stationary phase (CSP) is required to separate the (2R,3R) enantiomer from its (2S,3S) counterpart. The choice of CSP is critical and often requires screening. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often effective for separating chiral amines.[8][9][10]
Methodology:
-
Instrumentation: A standard HPLC system with UV detection.
-
Chiral Column Selection: Screen columns such as Chiralpak IG-3 or a similar immobilized polysaccharide-based CSP.
-
Mobile Phase (Isocratic):
-
A typical starting mobile phase would be a mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol) in a 90:10 ratio.
-
For basic compounds like piperidines, add a small amount of an amine modifier (e.g., 0.1% Diethylamine) to improve peak shape and prevent tailing.[9]
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as piperidines often lack a strong chromophore)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of the reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Racemic Solution (for method development): Prepare a solution of the racemic mixture to confirm the separation of the two enantiomer peaks.
-
-
Validation & Analysis:
-
Specificity: Inject the racemic standard to demonstrate baseline resolution between the (2R,3R) and (2S,3S) peaks.
-
Linearity: Establish a concentration range over which the peak area response is linear.
-
Limit of Quantitation (LOQ): Determine the lowest concentration at which the undesired enantiomer can be reliably quantified.
-
Analysis: Inject the (2R,3R) reference standard solution in triplicate. Calculate the area percent of the main peak and any impurity peaks, including the (2S,3S) enantiomer.
-
Calculation: Enantiomeric Excess (% e.e.) = [((Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer))] * 100.
-
Protocol 3: Absolute Purity by Quantitative NMR (qNMR)
Objective: To determine the absolute purity (assay) of the reference standard by comparing its NMR signal response to that of a certified internal standard.
Rationale: qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte itself.[3] The signal area in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate assay determination when compared against an internal standard of known purity and weight.[1][2][11] This method is recognized by pharmacopeias, such as in USP General Chapter <761>.[2]
Methodology:
-
Internal Standard Selection: Choose a high-purity, stable, non-hygroscopic internal standard with simple, sharp NMR signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Using a microbalance, accurately weigh approximately 10 mg of the (2R,3R)-3-Methoxy-2-methylpiperidine hydrochloride standard.
-
Accurately weigh approximately 5 mg of the chosen internal standard (e.g., Maleic Acid).
-
Dissolve both weighed materials completely in the same vial using ~1.0 mL of a suitable deuterated solvent (e.g., D₂O).
-
Transfer an aliquot to a high-quality NMR tube.
-
-
¹H NMR Acquisition (Quantitative Parameters):
-
Spectrometer: 600 MHz or higher is recommended for better signal dispersion.
-
Relaxation Delay (d1): Set a long delay (e.g., 30-60 seconds, or at least 5 times the longest T₁ relaxation time of both the analyte and internal standard) to ensure complete signal relaxation. This is the most critical parameter for accuracy.
-
Pulse Angle: Use a 90° pulse.
-
Scans: Acquire a sufficient number of scans (e.g., 64-128) to achieve a high signal-to-noise ratio (>250:1 for the peaks being integrated).
-
Do not spin the sample to avoid spinning sidebands.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the methoxy singlet) and a unique signal for the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following formula: P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
P: Purity
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
m: mass
-
analyte: (2R,3R)-3-Methoxy-2-methylpiperidine HCl
-
IS: Internal Standard
-
-
Stability Testing
A reference standard must be stable under defined storage conditions. Stability studies should be conducted according to ICH Q1A(R2) guidelines.[12][13][14]
-
Long-Term Study: The standard should be stored at 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Study: To identify potential degradation pathways, the standard is stored at 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.[15]
-
Testing: The material should be tested for purity (both achiral and chiral) and appearance at defined time points (e.g., 0, 3, 6, 9, 12 months for long-term). Any significant change, defined as a failure to meet the specification, must be investigated.[12]
Conclusion and Recommendations
The qualification and use of (2R,3R)-3-Methoxy-2-methylpiperidine hydrochloride as a reference standard is a multi-faceted process demanding rigorous scientific validation.
-
For Quantitative Analysis: The single, purified (2R,3R) stereoisomer is the only appropriate standard for quantifying this specific entity as a process intermediate or impurity in a final API. Its identity must be unequivocally confirmed, and its purity must be accurately determined, preferably using a primary method like qNMR.
-
For Method Development: The racemic mixture serves as an essential tool for the development and validation of a stereospecific analytical method, confirming the method's ability to resolve the enantiomers.
By implementing the detailed protocols and workflows described in this guide, researchers and quality control professionals can ensure the integrity of their analytical data, meet stringent regulatory expectations, and contribute to the overall quality and safety of pharmaceutical products.
References
Click to expand
- The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024).
- Why Analytical Reference Standards are Critical in Pharma Research (2025).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) (2005).
- Quantitative NMR as a Versatile Tool for the Reference Material Preparation (2021). Molecules.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works (2025). ResolveMass Laboratories Inc.
- Quality By Design The Importance Of Reference Standards In Drug Development.
- HPLC method for determining enantiomeric purity after resolution with (R)-2-Methylpiperazine(L)tartaric acid salt (2025). Benchchem.
- Guideline for Donors of USP Reference Standard Candidate Materials (2022). USP.
- Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2 (2015). The Journal of Organic Chemistry.
- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- NMR interpretation of a diastereomeric compound (2021). ResearchGate.
- General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com.
- 3-(2-Methoxyphenyl)piperidine hydrochloride. Santa Cruz Biotechnology.
- ICH Guidelines: Drug Stability Testing Essentials (2025). AMSbiopharma.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates (2022). RSC Medicinal Chemistry.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio (2022).
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine (2019). Research Journal of Pharmacy and Technology.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products (2003). European Medicines Agency.
- ICH GUIDELINES FOR STABILITY. kk wagh college of pharmacy.
- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products (2003).
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Certificate of Analysis (2022). MedchemExpress.com.
- Methoxphenidine (hydrochloride) (2-Methyl MAF, 2-MeO-Diphenidine, MXP, CAS Number: 2055777-48-3). Cayman Chemical.
- HPLC separation of enantiomers using chiral stationary phases (2007). Česká a slovenská farmacie.
Sources
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. rssl.com [rssl.com]
- 12. pharma.gally.ch [pharma.gally.ch]
- 13. ikev.org [ikev.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
